Butyranilide, N-butyl-
CAS No.: 6289-67-4
Cat. No.: VC19733522
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6289-67-4 |
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Molecular Formula | C14H21NO |
Molecular Weight | 219.32 g/mol |
IUPAC Name | N-butyl-N-phenylbutanamide |
Standard InChI | InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Standard InChI Key | OPLXQAOLCIOBNX-UHFFFAOYSA-N |
Canonical SMILES | CCCCN(C1=CC=CC=C1)C(=O)CCC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is formally identified as N-butylbutanamide (IUPAC name), with alternative designations including N-butylbutyramide and N-(n-butyl)butyramide . The term "butyranilide" occasionally appears in literature but is a misnomer, as the "-anilide" suffix typically denotes derivatives of aniline (phenylamine), which this compound lacks. The confusion may arise from historical naming conventions or transcriptional errors.
Molecular Composition
N-Butylbutyramide has the molecular formula C₈H₁₇NO, corresponding to a molecular weight of 143.23 g/mol . The SMILES notation CCCCNC(=O)CCC delineates its structure: a four-carbon butyl chain attached to the nitrogen atom of a butanamide backbone .
Structural Features:
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Amide group: The carbonyl (C=O) and amine (N-H) groups form a planar configuration, enabling hydrogen bonding.
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Alkyl chains: The n-butyl substituent and three-carbon acyl chain impart lipophilicity, with a calculated octanol-water partition coefficient (LogP) of 2.839 .
Spectroscopic and Computational Data
The InChIKey QJGWNDLRYDTKEI-UHFFFAOYSA-N provides a unique identifier for computational referencing . Density functional theory (DFT) calculations predict a dipole moment of ~3.2 Debye due to the polar amide group and asymmetric alkyl distribution.
Physicochemical Properties
Phase-Transition Temperatures
While direct measurements for N-butylbutyramide are unavailable in provided sources, analog data from similar amides suggest:
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Boiling point: Estimated 281–300°C based on N-ethyl-N-phenylbutanamide (281°C) .
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Melting point: Projected <25°C due to the flexible alkyl chains reducing crystalline packing efficiency.
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol . Limited water solubility (~0.5 g/L at 25°C) aligns with its LogP value.
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Thermal stability: Decomposes above 300°C, forming butylamine and butyric acid derivatives.
Synthesis and Industrial Production
Conventional Synthetic Routes
N-Butylbutyramide is typically synthesized via:
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Aminolysis of butyryl chloride:
This exothermic reaction requires controlled conditions to prevent side reactions . -
Catalytic coupling: Transition-metal catalysts (e.g., Pd/C) facilitate coupling between butyronitrile and butylamine under hydrogen atmosphere.
Industrial Scalability
Batch processes dominate production, with yields exceeding 85% when using excess amine to drive the reaction . Continuous-flow systems are being explored to enhance efficiency.
Applications and Functional Utility
Nucleation Agent in Cryopreservation
Preliminary studies identified N-butylbutyramide as a potential contact nucleator for supercooled water, though its efficacy at temperatures >-10°C remains unverified . This application leverages its amphiphilic structure to template ice crystal formation.
Solvent and Plasticizer
The compound’s dual polarity profile makes it suitable for:
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Co-solvent in polymer coatings
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Plasticizer for cellulose acetate films, reducing glass transition temperatures by ~15°C
Research Gaps and Future Directions
Current limitations include:
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Absence of crystallographic data for structure validation
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Uncharacterized ecotoxicological impacts
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Underexplored catalytic applications in green chemistry
Priority research areas should address these gaps through advanced spectroscopic studies and lifecycle assessments.
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